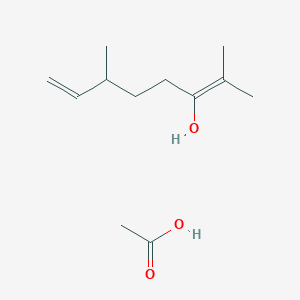
Acetic acid--2,6-dimethylocta-2,7-dien-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) can be achieved through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) often involves the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the fragrance and flavor industries for its aromatic properties.
Mécanisme D'action
The mechanism of action of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The compound’s ability to disrupt microbial cell membranes is a key factor in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: The alcohol precursor to geranyl acetate.
Nerol acetate: A stereoisomer of geranyl acetate with similar properties.
Linalyl acetate: Another ester with a similar floral aroma, found in essential oils.
Uniqueness
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) is unique due to its specific ester structure, which imparts distinct aromatic properties. Its widespread occurrence in essential oils and its versatility in various chemical reactions make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
59902-36-2 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;2,6-dimethylocta-2,7-dien-3-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-5-9(4)6-7-10(11)8(2)3;1-2(3)4/h5,9,11H,1,6-7H2,2-4H3;1H3,(H,3,4) |
Clé InChI |
ZIMNLMAQIBFUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=C(C)C)O)C=C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















